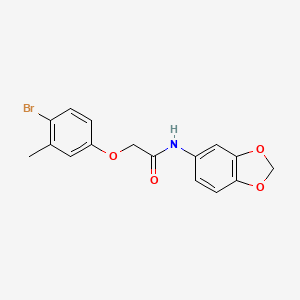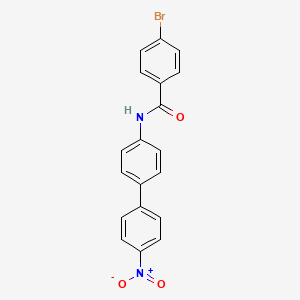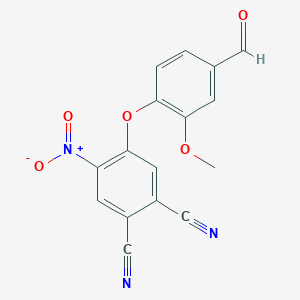![molecular formula C25H36N2O3 B5970056 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine, also known as PCP-CPM, is a synthetic compound that has been widely used in scientific research. It is a derivative of phencyclidine (PCP) and is classified as a dissociative anesthetic. This compound has been used to study the mechanism of action of PCP and its effects on the brain.
Mechanism of Action
4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory. It binds to a specific site on the receptor and prevents the binding of glutamate, which is a neurotransmitter involved in the activation of the receptor. This leads to a decrease in the activity of the NMDA receptor and an inhibition of the release of dopamine in the brain.
Biochemical and Physiological Effects:
4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been shown to produce a range of biochemical and physiological effects in the brain. It has been shown to increase the release of glutamate and decrease the release of dopamine in the brain. This leads to a decrease in the activity of the NMDA receptor and an inhibition of the release of dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine in lab experiments is that it is a potent and selective antagonist of the NMDA receptor. This makes it a useful tool for studying the role of this receptor in learning and memory. However, one of the limitations of using 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine is that it is a synthetic compound and may not accurately reflect the effects of PCP on the brain.
Future Directions
There are several future directions for research on 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine. One area of research could be to study the effects of 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine on other neurotransmitter systems in the brain, such as the serotonin and noradrenaline systems. Another area of research could be to study the effects of 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine on the immune system, as there is evidence that PCP can modulate the immune response. Finally, future research could focus on developing new compounds that are more selective for the NMDA receptor and have fewer side effects than 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine.
Synthesis Methods
The synthesis of 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine involves several steps, including the reaction of 1-phenylcyclohexylamine with 3-piperidinylpropanoyl chloride to form 1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinylpropanol. This intermediate is then reacted with morpholine to form 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine.
Scientific Research Applications
4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been used extensively in scientific research to study the mechanism of action of PCP and its effects on the brain. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has also been used to study the effects of PCP on the dopamine system in the brain.
properties
IUPAC Name |
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c28-23(26-16-18-30-19-17-26)12-11-21-8-7-15-27(20-21)24(29)25(13-5-2-6-14-25)22-9-3-1-4-10-22/h1,3-4,9-10,21H,2,5-8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGAWZUGWDTAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)